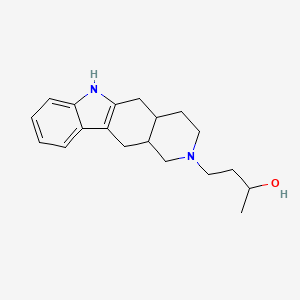
2-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylamino)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylamino)propionamide is an organic compound that belongs to the class of dibenzothiepin derivatives This compound is characterized by its complex structure, which includes a thiepin ring system fused with two benzene rings and an amino group attached to a propionamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylamino)propionamide can be achieved through several synthetic routesThe reaction conditions typically include the use of organic solvents such as dichloromethane or ethanol, and the reactions are often carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylamino)propionamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiepin ring to a more saturated form.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Research has explored its potential use as a therapeutic agent for various medical conditions.
Industry: It is used in the development of materials and chemicals for industrial applications.
Mecanismo De Acción
The mechanism of action of 2-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylamino)propionamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it has been shown to inhibit the replication of certain viruses by targeting viral enzymes . Additionally, its anti-inflammatory and analgesic effects may be mediated through interactions with inflammatory mediators and pain receptors .
Comparación Con Compuestos Similares
Similar Compounds
6,11-Dihydrodibenzo(b,e)thiepin-11-one: A precursor in the synthesis of 2-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylamino)propionamide.
Dibenzothiepin derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
This compound is unique due to its specific combination of a thiepin ring system with an amino group and a propionamide moiety.
Propiedades
Número CAS |
117125-45-8 |
|---|---|
Fórmula molecular |
C17H18N2OS |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
2-(6,11-dihydrobenzo[c][1]benzothiepin-11-ylamino)propanamide |
InChI |
InChI=1S/C17H18N2OS/c1-11(17(18)20)19-16-13-7-3-2-6-12(13)10-21-15-9-5-4-8-14(15)16/h2-9,11,16,19H,10H2,1H3,(H2,18,20) |
Clave InChI |
KECYVVXOYVPSJP-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N)NC1C2=CC=CC=C2CSC3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















